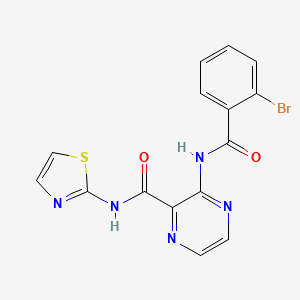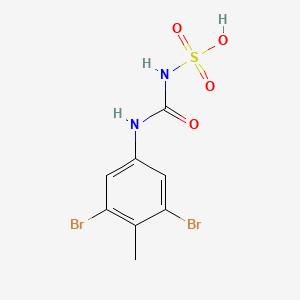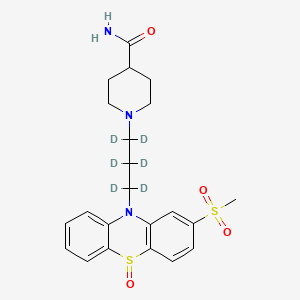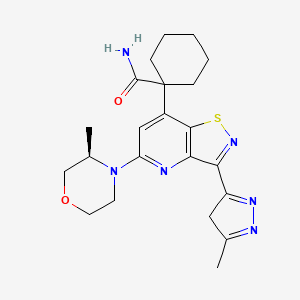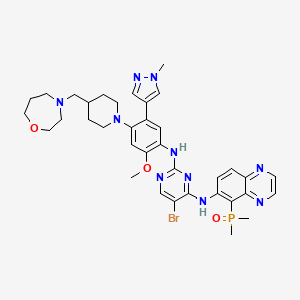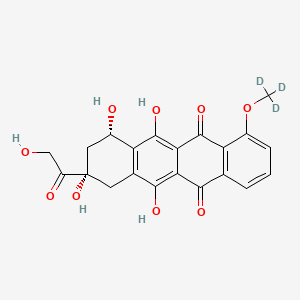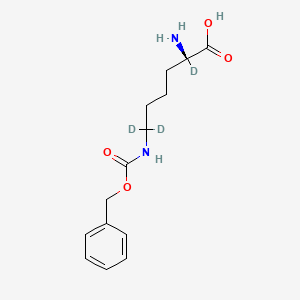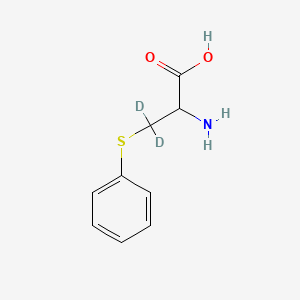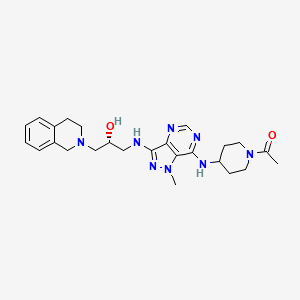
Prmt5-IN-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prmt5-IN-16 is a compound that acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in the methylation of arginine residues on histones and non-histone proteins, which is essential for various cellular processes, including gene expression, RNA splicing, and signal transduction. Inhibition of PRMT5 has been shown to have therapeutic potential in various cancers and other diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsCommon reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
化学反应分析
Types of Reactions
Prmt5-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties .
科学研究应用
Prmt5-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PRMT5 in various chemical processes and to develop new PRMT5 inhibitors.
Biology: Employed in research to understand the biological functions of PRMT5 and its role in cellular processes such as gene expression and RNA splicing.
Medicine: Investigated for its therapeutic potential in treating cancers, particularly those with overexpression of PRMT5. It has shown promise in preclinical studies for inhibiting tumor growth and enhancing the efficacy of other cancer therapies.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PRMT5.
作用机制
Prmt5-IN-16 exerts its effects by inhibiting the enzymatic activity of PRMT5. PRMT5 catalyzes the symmetric dimethylation of arginine residues on target proteins, which is crucial for their function. By inhibiting PRMT5, this compound disrupts these methylation processes, leading to alterations in gene expression, RNA splicing, and other cellular functions. The molecular targets of this compound include histones and non-histone proteins involved in critical pathways such as DNA repair, cell cycle regulation, and apoptosis .
相似化合物的比较
Prmt5-IN-16 is unique among PRMT5 inhibitors due to its specific binding affinity and selectivity for PRMT5. Similar compounds include:
GSK3326595: Another PRMT5 inhibitor that has shown efficacy in preclinical cancer models.
PF-06939999: A SAM-competitive PRMT5 inhibitor with antitumor activity in non-small cell lung cancer.
3039-0164: A novel non-SAM inhibitor discovered through structure-based virtual screening.
These compounds share the common goal of inhibiting PRMT5 but differ in their chemical structures, binding mechanisms, and therapeutic applications. This compound stands out for its unique scaffold and potential for further optimization in drug development .
属性
分子式 |
C25H34N8O2 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
1-[4-[[3-[[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]amino]-1-methylpyrazolo[4,3-d]pyrimidin-7-yl]amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C25H34N8O2/c1-17(34)33-11-8-20(9-12-33)29-25-23-22(27-16-28-25)24(30-31(23)2)26-13-21(35)15-32-10-7-18-5-3-4-6-19(18)14-32/h3-6,16,20-21,35H,7-15H2,1-2H3,(H,26,30)(H,27,28,29)/t21-/m1/s1 |
InChI 键 |
BQIJTEQVQJHBAS-OAQYLSRUSA-N |
手性 SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC3=C2N(N=C3NC[C@H](CN4CCC5=CC=CC=C5C4)O)C |
规范 SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC3=C2N(N=C3NCC(CN4CCC5=CC=CC=C5C4)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


